![molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0](/img/structure/B1404992.png)
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Descripción general
Descripción
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, also known as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a chemical compound with the molecular weight of 213.28 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane .Molecular Structure Analysis
The InChI code for 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The key chemical reaction in the synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO . This forms spirocyclic β-lactams, which are then reduced with alane to produce the final product .Physical And Chemical Properties Analysis
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 213.28 .Aplicaciones Científicas De Investigación
Photocatalytic Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane shows potential in the field of photocatalysis. The material, referenced as BOC, belongs to the Aurivillius-related oxide family and is identified for its applications in photocatalysis, among other fields. It’s noted for its wide band gap, which constrains its visible light absorption and utilization. However, research has been directed towards enhancing the visible light-driven photocatalytic performance of BOC through various modification strategies, focusing on improving photocatalytic activity and expanding its functional applications (Ni et al., 2016).
Biomedical and Industrial Applications
The compound also demonstrates a broad spectrum of applications in the biomedical and industrial sectors. Hydroxyethylcellulose, a derivative of cellulose and potentially similar in functional groups to 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, is extensively used in fields such as biomedical, paint industry, agriculture, and cosmetics. The ability to graft hydroxyethylcellulose with different polymers extends its industrial uses, suggesting that similar functionalization could be applicable to 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane for creating new biomaterials with enhanced properties and versatile applications (Noreen et al., 2020).
Structure-Activity Relationships in Antioxidant Properties
The compound's structure, particularly if similar to hydroxycinnamic acids (HCAs), may play a crucial role in its antioxidant properties. Studies focusing on HCAs reveal that the presence of certain structural features, such as an unsaturated bond on the side chain and specific modifications on the aromatic ring or the carboxylic function, are essential for their antioxidant activity. This insight into structure-activity relationships can guide the exploration of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane’s potential antioxidant applications (Razzaghi-Asl et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
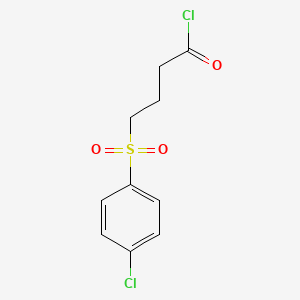
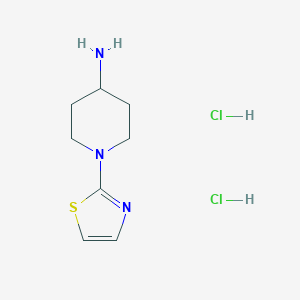

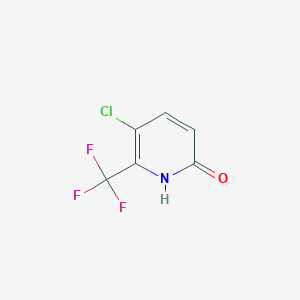
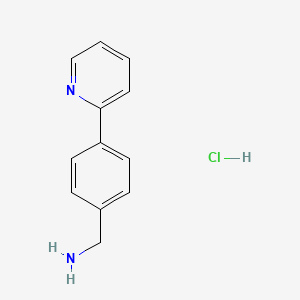
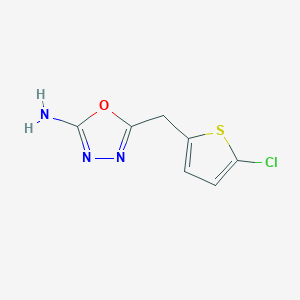
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)


![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)